![molecular formula C7H5N B12890464 Cyclopenta[b]pyrrole CAS No. 250-36-2](/img/structure/B12890464.png)
Cyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound characterized by a fused ring structure comprising a cyclopentane ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopenta[b]pyrrole can be synthesized through various methods. One notable approach involves a calcium(II)/copper(II) catalytic sequence, which enables the preparation of cyclopenta[b]pyrroles from furan and aniline derivatives . This method relies on an aza-Piancatelli/hydroamination sequence promoted by common calcium(II) and copper(II) salts. The reaction conditions, including the choice of solvent and the substitution pattern of the precursors, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of readily available starting materials and common catalytic systems makes these methods potentially adaptable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopenta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, a ZnCl2-catalyzed cascade reaction of enaminones with 2-furylcarbinols has been developed to synthesize functionalized this compound derivatives . This reaction proceeds under mild conditions and offers chemo- and diastereo-selective access to the desired products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of this compound derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound-2,3-diones, while reduction reactions can produce cyclopenta[b]pyrrolines.
Applications De Recherche Scientifique
Cyclopenta[b]pyrrole and its derivatives have found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of cyclopenta[b]pyrrole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, modulating their activity to exert therapeutic effects. For example, certain this compound derivatives have been shown to inhibit kinase activity, thereby interfering with cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
- Pyrrolo[1,2-a]quinoxalines
- Pyrrolo[1,2-a]pyrazines
- Cyclopenta[b]pyrrolines
Propriétés
Numéro CAS |
250-36-2 |
|---|---|
Formule moléculaire |
C7H5N |
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
cyclopenta[b]pyrrole |
InChI |
InChI=1S/C7H5N/c1-2-6-4-5-8-7(6)3-1/h1-5H |
Clé InChI |
YEDVUDDWJVRKIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
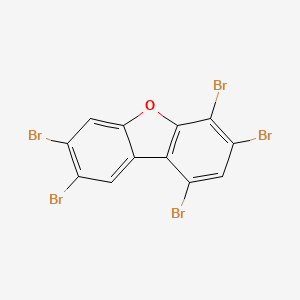
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
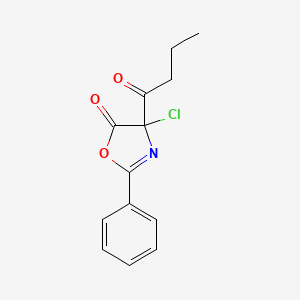
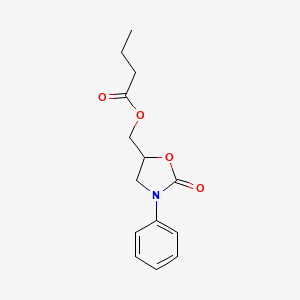
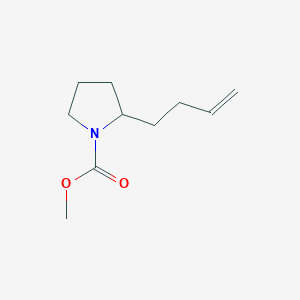
![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
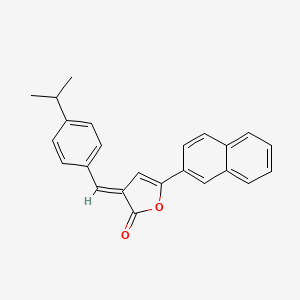

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)

